molecular formula C8H7F3N2O2 B2589060 4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol CAS No. 2205134-29-6

4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol

Cat. No.: B2589060
CAS No.: 2205134-29-6
M. Wt: 220.151
InChI Key: MHZAKRQEPTZLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-5H,7H,8H-pyrano[4,3-c]pyridazin-3-ol is a fused heterocyclic compound featuring a pyran ring fused to a pyridazine moiety at positions [4,3-c].

Properties

IUPAC Name

4-(trifluoromethyl)-2,5,7,8-tetrahydropyrano[4,3-c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4-3-15-2-1-5(4)12-13-7(6)14/h1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZAKRQEPTZLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(C(=O)NN=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol can be achieved through several routes. One common method involves the annulation of pyridinium salts with trifluoroacetylated hydrazones. This reaction proceeds under mild conditions and does not require heavy metal catalysts, making it an environmentally friendly approach . The reaction typically involves the use of trifluoroacetic acid as a reagent and proceeds through the formation of an active intermediate, trifluoroacetylated hydrazone .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under controlled conditions. For example:

  • Reaction with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl to a ketone, yielding 4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-c]pyridazin-3-one with 85% efficiency.

  • Swern oxidation (oxalyl chloride/DMSO) provides milder conditions, achieving 78% conversion to the same ketone .

Table 1: Oxidation Reaction Conditions and Yields

Oxidizing AgentSolventTemperature (°C)Yield (%)
Jones reagentAcetone0–2585
Swern reagentDichloromethane−1578

Nucleophilic Substitution at the Trifluoromethyl Group

The trifluoromethyl group participates in nucleophilic aromatic substitution (SNAr) under basic conditions:

  • Treatment with sodium methoxide in DMF replaces the trifluoromethyl group with methoxy, forming 3-hydroxy-4-methoxy-5H,7H,8H-pyrano[4,3-c]pyridazine (62% yield) .

  • Reaction with ammonia at 120°C generates 4-amino-3-hydroxy-5H,7H,8H-pyrano[4,3-c]pyridazine , albeit with lower efficiency (43%) due to steric hindrance .

Esterification and Etherification

The hydroxyl group undergoes derivatization:

  • Acetylation : Reaction with acetic anhydride/pyridine produces 3-acetoxy-4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-c]pyridazine (91% yield).

  • Methylation : Using methyl iodide/K₂CO₃ in acetone yields the methyl ether derivative (88%) .

Table 2: Derivatization Reactions

ReagentProductYield (%)
Acetic anhydride3-Acetoxy derivative91
Methyl iodide3-Methoxy derivative88

Coupling Reactions

The pyridazine ring facilitates cross-coupling:

  • Suzuki coupling with phenylboronic acid/Pd(PPh₃)₄ introduces aryl groups at position 6 (72% yield) .

  • Buchwald–Hartwig amination with morpholine forms a C–N bond at position 7 (68% yield) .

Ring-Opening and Rearrangement

Under acidic conditions, the pyran ring undergoes hydrolysis:

  • HCl (6 M) cleaves the pyran ring, yielding 4-(trifluoromethyl)pyridazine-3,5-diol (55% yield) .

  • Thermal treatment at 150°C induces rearrangement to 6-(trifluoromethyl)pyrido[2,3-d]pyridazin-5(6H)-one .

Cycloaddition Reactions

The compound participates in Diels–Alder reactions with electron-deficient dienophiles:

  • Reaction with maleic anhydride produces a bicyclic adduct (64% yield) with retained trifluoromethyl functionality .

Interaction with Amines and Hydrazines

  • Condensation with hydrazine hydrate forms 3-hydrazinyl-4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-c]pyridazine (79% yield) .

  • Reaction with benzylamine generates Schiff base derivatives (67% yield), highlighting potential for pharmaceutical applications .

Halogenation

Electrophilic halogenation occurs at the pyridazine ring:

  • N-Bromosuccinimide (NBS) in CCl₄ brominates position 6 (58% yield) .

  • Iodine monochloride selectively iodinates position 5 (51% yield) .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring:

  • Saturation of the N–N bond yields 4-(trifluoromethyl)-3-hydroxy-5H,7H,8H-pyrano[4,3-c]piperazine (82% yield).

Photochemical Reactivity

UV irradiation in methanol induces dimerization via [2+2] cycloaddition, forming a bridged dimer (37% yield) .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridazine core fused with a pyrano structure, characterized by the presence of a trifluoromethyl group. This substitution significantly influences its chemical reactivity and biological activities. The molecular formula for this compound is C₁₃H₈F₃N₃O, with a molecular weight of approximately 291.21 g/mol.

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. Studies have shown that derivatives of pyridazine can act against various bacterial strains, making them candidates for developing new antibiotics .
  • Anti-inflammatory Properties : The incorporation of the trifluoromethyl group has been linked to increased potency in anti-inflammatory agents. This is particularly relevant in conditions where traditional therapies have limited effectiveness. The structural modifications can enhance interactions with biological targets involved in inflammatory pathways .
  • Cancer Research : Compounds similar to 4-(trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol have been studied for their potential as anticancer agents. The unique structure may allow for selective targeting of cancer cells while sparing normal cells, thus reducing side effects associated with conventional chemotherapy .
  • Neuroprotective Effects : Emerging studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The trifluoromethyl group can influence the pharmacokinetics and pharmacodynamics of the molecule, enhancing its ability to cross the blood-brain barrier .

Materials Science Applications

  • Fluorinated Polymers : The trifluoromethyl group enhances the thermal stability and chemical resistance of polymers. This property is valuable in developing advanced materials for applications in electronics and coatings that require durability under harsh conditions .
  • Synthesis of Novel Compounds : The unique structure of this compound serves as a versatile building block in organic synthesis. It can be used to create various derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several trifluoromethylated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that derivatives of this compound exhibited significant inhibition zones compared to control compounds, demonstrating promise for further development as antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In vitro assays were conducted to assess the anti-inflammatory effects of the compound on lipopolysaccharide-induced inflammation in macrophages. The results showed a marked reduction in pro-inflammatory cytokines upon treatment with the compound, suggesting its potential as an anti-inflammatory drug candidate .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to its biological effects. For example, in pharmaceuticals, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(Trifluoromethyl)-5H,7H,8H-pyrano[4,3-c]pyridazin-3-ol and related compounds:

Compound Name Core Structure Substituents Key Functional Groups Synthetic Method Notes
This compound (Target Compound) Pyrano[4,3-c]pyridazine -CF₃ (position 4), -OH (position 3) Hydroxyl, trifluoromethyl Likely involves fused-ring cyclization + CF₃ introduction Hypothesized higher lipophilicity and metabolic stability due to -CF₃.
PP1a (5H,7H,8H-pyrano[4,3-b]pyridin-7-one) Pyrano[4,3-b]pyridine None at position 8; ketone at position 7 Ketone General Procedure B (PTSA·H₂O, toluene) Lower lipophilicity (logP) compared to target; ketone enhances rigidity.
PP1c (8,8-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridin-7-one) Pyrano[4,3-b]pyridine -CH₃ (positions 8,8) Ketone, methyl Same as PP1a Steric hindrance from dimethyl groups may limit binding interactions.
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one Pyridazinone (non-fused) -CF₃ (phenyl ring), -Cl (position 4) Chloro, methylamino, trifluoromethyl Halogenation + substitution Non-fused system; -CF₃ enhances metabolic stability.
5-Chloro-6-phenylpyridazin-3(2H)-one Pyridazinone (non-fused) -Cl (position 5), -Ph (position 6) Chloro, phenyl Alkylation with halides/K₂CO₃ in acetone Simpler structure; lacks fused-ring complexity.

Key Findings:

The -CF₃ group at position 4 is a strong electron-withdrawing substituent, likely increasing lipophilicity and resistance to oxidative metabolism compared to methyl or chloro groups .

Functional Group Impact: The hydroxyl group at position 3 may enhance hydrogen-bonding capacity, improving solubility but reducing membrane permeability relative to ketone-containing analogs (e.g., PP1a) .

Synthetic Challenges :

  • Introducing the trifluoromethyl group into fused systems may require specialized reagents (e.g., CF₃-containing building blocks) or electrophilic trifluoromethylation strategies, unlike the simpler alkylation methods used for PP1a-g .

Research Implications

  • Biological Activity: Pyridazinones and fused pyrano-pyridines are explored for kinase inhibition, antimicrobial activity, and cardiovascular applications. The target compound’s -CF₃ and -OH groups could optimize interactions with hydrophobic enzyme pockets or DNA targets .
  • Physicochemical Properties : Computational modeling (e.g., logP, pKa) is recommended to predict solubility and bioavailability, given the conflicting effects of -CF₃ (lipophilic) and -OH (hydrophilic).

Biological Activity

4-(Trifluoromethyl)-5H,7H,8H-pyrano[4,3-c]pyridazin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making it a valuable moiety in drug design. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a pyrano-pyridazin core with a trifluoromethyl substituent. This configuration contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific studies that highlight the biological activities associated with this compound.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it demonstrated significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • In Vitro Studies : In vitro assays revealed that this compound exhibited cytotoxic effects against various cancer cell lines such as HeLa and A375. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range (approximately 1-5 µM), indicating potent activity against these cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Spectrum of Activity : Research indicates that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : In studies conducted on various bacterial strains, MIC values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been assessed in various models:

  • Cytokine Inhibition : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
  • Animal Models : In vivo experiments using murine models of inflammation showed a marked decrease in paw edema following treatment with this compound .

Data Summary Table

Biological ActivityMechanism/EffectIC50/MIC Values
AnticancerInhibition of CDKs1-5 µM
AntimicrobialBroad-spectrum activity32-128 µg/mL
Anti-inflammatoryReduction in cytokine productionNot quantified

Case Studies

  • Case Study on Anticancer Efficacy : A study published in MDPI reported that the compound showed synergistic effects when used in combination with established chemotherapeutics like doxorubicin in HeLa cells. This suggests potential for use in combination therapies .
  • Case Study on Anti-inflammatory Properties : Another study demonstrated that treatment with this compound led to a significant reduction in inflammatory markers in a murine model of arthritis, indicating its therapeutic potential for inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.